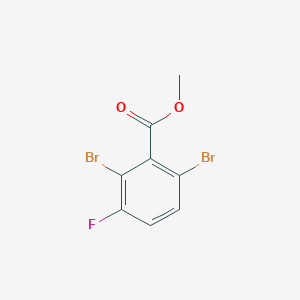

Methyl 2,6-dibromo-3-fluorobenzoate

CAS No.: 1804417-05-7

Cat. No.: VC2754828

Molecular Formula: C8H5Br2FO2

Molecular Weight: 311.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804417-05-7 |

|---|---|

| Molecular Formula | C8H5Br2FO2 |

| Molecular Weight | 311.93 g/mol |

| IUPAC Name | methyl 2,6-dibromo-3-fluorobenzoate |

| Standard InChI | InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |

| Standard InChI Key | OJEPJPWSVYPDPO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1Br)F)Br |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1Br)F)Br |

Introduction

Chemical Properties and Structure

Basic Identification

Methyl 2,6-dibromo-3-fluorobenzoate is characterized by the CAS Registry Number 1804417-05-7 and possesses a molecular formula of C₈H₅Br₂FO₂ . The compound has a molecular weight of 311.93 g/mol and is classified as a halogenated benzoate ester . Its systematic IUPAC name is methyl 2,6-dibromo-3-fluorobenzoate .

Molecular Structure and Identification Codes

The compound features a benzene ring with two bromine atoms at positions 2 and 6, a fluorine atom at position 3, and a methyl ester group. These structural features can be represented through various chemical identification codes:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| InChI | 1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |

| InChI Key | OJEPJPWSVYPDPO-UHFFFAOYSA-N |

| Linear Formula | C₈H₅Br₂FO₂ |

| Purity (Commercial) | Typically 95% |

The molecular structure features electron-withdrawing halogen substituents that significantly influence the compound's chemical reactivity and physical properties .

Chemical Reactivity

Reactive Sites and Functional Groups

Methyl 2,6-dibromo-3-fluorobenzoate contains several reactive sites that contribute to its chemical behavior:

-

The bromine atoms at positions 2 and 6 serve as excellent leaving groups for nucleophilic aromatic substitution and metal-catalyzed coupling reactions

-

The ester functionality provides a site for hydrolysis, transesterification, and reduction reactions

-

The fluorine atom influences the electronic distribution within the benzene ring, affecting reactivity

These structural features make the compound particularly valuable in organic synthesis as a versatile building block.

Common Reaction Types

Similar to related halogenated benzoates, Methyl 2,6-dibromo-3-fluorobenzoate likely participates in various reaction types:

-

Nucleophilic aromatic substitution reactions at the bromine positions

-

Transition metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi)

-

Ester transformations including hydrolysis, transesterification, and reduction

-

Halogen-metal exchange reactions with organolithium or Grignard reagents

These reactions expand the utility of this compound in creating more complex molecular structures.

Applications in Chemical Research

Pharmaceutical Intermediate Applications

Methyl 2,6-dibromo-3-fluorobenzoate serves as an important intermediate in pharmaceutical research and development. The presence of reactive bromine atoms makes it valuable for introducing the 2,6-dibromo-3-fluorobenzoate moiety into more complex structures through coupling reactions and substitutions .

Its utility in medicinal chemistry stems from the unique electronic and steric properties conferred by the halogen substituents, which can influence drug-target interactions, metabolic stability, and physicochemical properties of drug candidates.

Use in Agrochemical Development

In agrochemical research, halogenated benzoates like Methyl 2,6-dibromo-3-fluorobenzoate provide important scaffolds for developing new crop protection agents. The compound's reactivity profile enables the creation of novel agrochemicals with improved efficacy and environmental profiles.

Comparative Analysis with Similar Compounds

Structural Comparison

Methyl 2,6-dibromo-3-fluorobenzoate shares structural similarities with several related compounds, but differs in the specific halogen substitution pattern.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| Methyl 2,6-dibromo-3-fluorobenzoate | 1804417-05-7 | C₈H₅Br₂FO₂ | 311.93 g/mol | 2,6-dibromo-3-fluoro |

| Methyl 2,4-dibromo-3-fluorobenzoate | 1805122-91-1 | C₈H₅Br₂FO₂ | 311.93 g/mol | 2,4-dibromo-3-fluoro |

| Methyl 2,5-dibromo-3,6-difluorobenzoate | 1805123-66-3 | C₈H₄Br₂F₂O₂ | 329.92 g/mol | 2,5-dibromo-3,6-difluoro |

The different substitution patterns significantly impact electronic distribution, steric factors, and consequently, the chemical reactivity and applications of these compounds .

Reactivity Differences

The position of halogen substituents influences the reactivity profile of these compounds:

-

Methyl 2,6-dibromo-3-fluorobenzoate: The 2,6-dibromo pattern creates a symmetrical structure around the carboxyl group, potentially affecting the approach of reagents in nucleophilic reactions

-

Methyl 2,4-dibromo-3-fluorobenzoate: The asymmetrical substitution pattern may lead to differential reactivity at the two bromine positions

-

Methyl 2,5-dibromo-3,6-difluorobenzoate: The additional fluorine atom increases electron deficiency in the ring, potentially enhancing reactivity toward nucleophiles

These differences make each compound uniquely suited for specific synthetic applications.

Physical Properties and Analytical Characteristics

Spectroscopic Properties

Spectroscopic analysis is crucial for structure confirmation and purity assessment of Methyl 2,6-dibromo-3-fluorobenzoate. Key spectroscopic techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the methyl group protons and the aromatic protons

-

¹⁹F NMR would display a characteristic signal for the fluorine substituent

-

¹³C NMR would reveal the carbon framework including the carbonyl carbon

-

-

Mass Spectrometry:

-

Characteristic isotope pattern due to the presence of two bromine atoms

-

Molecular ion peak at m/z 312 (approximate)

-

Fragmentation pattern showing loss of methoxy group and halogens

-

-

Infrared Spectroscopy:

-

Characteristic C=O stretching band for the ester group

-

C-F and C-Br stretching frequencies

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume